Lisaftoclax

Description

Properties

IUPAC Name |

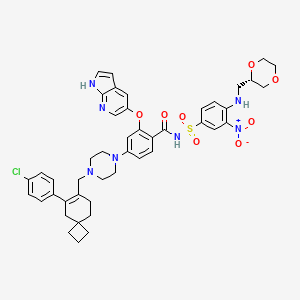

4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-[[(2S)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H48ClN7O8S/c46-33-4-2-30(3-5-33)39-25-45(12-1-13-45)14-10-32(39)28-51-16-18-52(19-17-51)34-6-8-38(42(23-34)61-35-22-31-11-15-47-43(31)49-26-35)44(54)50-62(57,58)37-7-9-40(41(24-37)53(55)56)48-27-36-29-59-20-21-60-36/h2-9,11,15,22-24,26,36,48H,1,10,12-14,16-21,25,27-29H2,(H,47,49)(H,50,54)/t36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBXDBIYRAPDPI-BHVANESWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NC[C@H]7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H48ClN7O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

882.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2180923-05-9 | |

| Record name | APG-2575 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2180923059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LISAFTOCLAX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSL3FEZ1IF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lisaftoclax in Chronic Lymphocytic Leukemia: A Deep Dive into the Mechanism of Action

For Immediate Release

Suzhou, China – December 16, 2025 – Ascentage Pharma's novel, orally administered small-molecule inhibitor, Lisaftoclax (APG-2575), is a next-generation B-cell lymphoma 2 (BCL-2) selective inhibitor that has demonstrated significant therapeutic potential for hematologic malignancies, particularly Chronic Lymphocytic Leukemia (CLL).[1] This technical guide provides an in-depth analysis of the core mechanism of action of this compound in CLL, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Potent and Selective BCL-2 Inhibition

This compound is a BH3 mimetic, designed to selectively bind to the anti-apoptotic protein BCL-2, which is frequently overexpressed in CLL cells.[2] This overexpression is a key mechanism by which CLL cells evade apoptosis (programmed cell death), leading to their accumulation.[3] By binding to the BH3 groove of BCL-2, this compound displaces pro-apoptotic proteins, such as BIM.[4] This action restores the natural apoptotic process in malignant cells.[1]

The key mechanism of action of this compound involves the disruption of the BCL-2 complex, thereby antagonizing its anti-death function and allowing the apoptosis process to resume in cancer cells.[4] The initiation of apoptosis requires the activation of BAX/BAK, which leads to oligomerization and the formation of pores in the mitochondrial outer membrane (MOMP).[4] Preclinical studies have shown that this compound treatment leads to an increase in the pro-death proteins BIM and Noxa, with BIM translocating from the cytosol to the mitochondria.[4]

Computational modeling and biochemical assays have confirmed that this compound is a highly potent and selective BCL-2 inhibitor.[4] It exhibits a strong binding affinity for BCL-2, with a Ki value of less than 0.1 nmol/L.[4]

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified across various preclinical models. The following tables summarize key quantitative data.

| Parameter | Value | Target | Reference |

| Binding Affinity (Ki) | < 0.1 nmol/L | BCL-2 | [4] |

| IC50 | 2 nM | BCL-2 | [5] |

| IC50 | 5.9 nM | BCL-xl | [5] |

| Table 1: Biochemical Activity of this compound |

| Cell Line | Cancer Type | This compound IC50 | Venetoclax IC50 | Reference |

| Primary CLL Samples (4h exposure) | Chronic Lymphocytic Leukemia | ~2-fold lower than Venetoclax | - | [4] |

| Multiple Myeloma Cell Lines (median) | Multiple Myeloma | 3.6 µmol/L | 4.4 µmol/L | [4] |

| Waldenström Macroglobulinemia Cell Lines (median) | Waldenström Macroglobulinemia | 3.0 µmol/L | 7.0 µmol/L | [4] |

| Primary Multiple Myeloma Cells (median) | Multiple Myeloma | 1.33 µmol/L | 3.01 µmol/L | [4] |

| Table 2: Comparative Cellular Activity of this compound and Venetoclax |

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by this compound in CLL cells.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. KIAA0101 knockdown inhibits cell proliferation and induces cell cycle arrest and cell apoptosis in chronic lymphocytic leukemia cells - Zhang - Annals of Translational Medicine [atm.amegroups.org]

APG-2575: A Technical Overview of its High-Affinity Binding to BCL-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

APG-2575, also known as Lisaftoclax, is a novel, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] As a selective BH3 mimetic, APG-2575 is designed to target the BH3-binding groove of BCL-2, a crucial anti-apoptotic protein frequently overexpressed in various hematologic malignancies.[3] This targeted action disrupts the interaction between BCL-2 and pro-apoptotic proteins, thereby restoring the natural process of programmed cell death, or apoptosis, in cancer cells.[4] This document provides an in-depth technical guide on the binding affinity of APG-2575 to BCL-2, including quantitative data, detailed experimental methodologies, and a visualization of the relevant signaling pathways.

Core Mechanism of Action

APG-2575 functions by competitively inhibiting the binding of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, BAD) to a hydrophobic groove on the surface of BCL-2. This action liberates pro-apoptotic effector proteins like BAX and BAK, which can then oligomerize in the outer mitochondrial membrane.[1] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and the subsequent activation of caspases, ultimately culminating in apoptotic cell death.[4]

Quantitative Binding Affinity

APG-2575 demonstrates high-affinity and selective binding to BCL-2. The following table summarizes the binding affinities of APG-2575 and reference compounds for various BCL-2 family proteins.

| Compound | BCL-2 (Ki, nM) | BCL-XL (Ki, nM) | MCL-1 (Ki, nM) |

| APG-2575 (this compound) | < 0.1 - < 0.5 [5][6] | > 1000 | No binding affinity [5][6] |

| ABT-199 (Venetoclax) | < 0.1 - < 0.5[5][6] | > 1000 | No binding affinity[5][6] |

| ABT-263 (Navitoclax) | < 0.5[5][6] | 1[5][6] | No binding affinity[5][6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and functional effects of APG-2575.

Biochemical Binding Affinity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively determines the binding affinity of APG-2575 to BCL-2 by measuring the disruption of the BCL-2/BIM interaction.

Materials:

-

Recombinant human BCL-2 protein (e.g., GST-tagged)

-

Biotinylated BIM peptide

-

HTRF donor fluorophore-conjugated anti-tag antibody (e.g., anti-GST-Europium cryptate)

-

HTRF acceptor fluorophore-conjugated streptavidin (e.g., Streptavidin-d2)

-

APG-2575 and reference compounds

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of APG-2575 and reference compounds in the assay buffer.

-

Reagent Preparation: Prepare a master mix containing recombinant BCL-2 protein and biotinylated BIM peptide in the assay buffer. Prepare a separate detection mix containing the anti-tag-Europium cryptate and Streptavidin-d2 in the assay buffer.

-

Assay Reaction: In a 384-well plate, add the compound dilutions. Subsequently, add the BCL-2/BIM master mix to all wells. Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Detection: Add the detection mix to all wells. Incubate for a specified period (e.g., 2-4 hours) at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentrations of BCL-2 and the BIM peptide.[7]

Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay assesses the ability of APG-2575 to induce apoptosis in cancer cell lines.[5]

Materials:

-

BCL-2 dependent cancer cell lines (e.g., OCI-LY8, OCI-LY19)[5]

-

APG-2575

-

Complete cell culture medium

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cancer cells in 6-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of APG-2575 for a specified duration (e.g., 24 hours).[5] Include a vehicle-treated control group.

-

Cell Harvesting: Following treatment, harvest the cells by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the BCL-2 signaling pathway and a typical experimental workflow for evaluating BCL-2 inhibitors.

Caption: BCL-2 signaling pathway and the mechanism of action of APG-2575.

Caption: Experimental workflow for the evaluation of APG-2575.

Conclusion

APG-2575 is a potent and selective BCL-2 inhibitor with high binding affinity. The methodologies outlined in this guide provide a framework for the robust preclinical evaluation of APG-2575 and other BCL-2 inhibitors. The strong scientific rationale, supported by quantitative binding data and functional cellular assays, underscores the therapeutic potential of APG-2575 in BCL-2-dependent malignancies. Ongoing clinical investigations will further elucidate its safety and efficacy profile in various patient populations.[8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A Novel BCL-2 Inhibitor APG-2575 Exerts Synthetic Lethality With BTK or MDM2-p53 Inhibitor in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel BCL-2 Inhibitor this compound in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Lisaftoclax: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisaftoclax (APG-2575) is a novel, orally bioavailable, and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway, and their dysregulation is a hallmark of many hematologic malignancies, contributing to tumor cell survival and resistance to therapy.[2][3] this compound, as a BH3 mimetic, is designed to restore the normal process of programmed cell death (apoptosis) in cancer cells by selectively binding to Bcl-2 and displacing pro-apoptotic proteins.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key data on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound selectively binds to the BH3-binding groove of the anti-apoptotic protein Bcl-2 with high affinity.[4][5] This binding competitively displaces pro-apoptotic "BH3-only" proteins, such as BIM, from the Bcl-2 complex.[4] The release of BIM allows it to activate the pro-apoptotic effector proteins BAX and BAK, leading to their oligomerization and the formation of pores in the mitochondrial outer membrane.[2][3] This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in apoptotic cell death.[2] Preclinical studies have shown that this compound treatment leads to a time- and dose-dependent disruption of BCL-2:BIM complexes, an increase in pro-death proteins like BIM and Noxa, and the translocation of BIM to the mitochondria.[4]

References

The Core Structure-Activity Relationship of Lisaftoclax (APG-2575): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisaftoclax, also known as APG-2575, is a novel, orally bioavailable, and highly selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3] As a pivotal regulator of the intrinsic apoptotic pathway, Bcl-2 is a prime therapeutic target in oncology, particularly in hematologic malignancies where its overexpression is a common mechanism for tumor cell survival and resistance to therapy.[4][5] this compound acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Bcl-2, thereby displacing pro-apoptotic proteins and triggering programmed cell death.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key chemical features that govern its potent and selective inhibition of Bcl-2. The guide also includes detailed experimental protocols for the key assays used to characterize this class of inhibitors and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The development of this compound involved extensive medicinal chemistry efforts to optimize its binding affinity, selectivity, and pharmacokinetic properties. While a comprehensive SAR table detailing a wide range of analogs is not publicly available in a single source, analysis of patent literature, particularly patent WO2018027097A1 from which this compound (as compound 6) originates, and related publications allows for the compilation of key SAR insights.[6]

Table 1: Binding Affinity and Cellular Potency of this compound and Analogs

| Compound | Modifications from this compound | Bcl-2 Binding Affinity (IC50, nM)[6] | Bcl-xL Binding Affinity (IC50, nM)[6] | RS4;11 Cell Viability (IC50, nM)[6] | MOLM-13 Cell Viability (IC50, nM)[6] |

| This compound (Compound 6) | - | 2 | 5.9 | 5.5 | 6.4 |

| Analog A (Example 1) | Modification at the spiro[3.5]nonane moiety | Data not specified | Data not specified | Data not specified | Data not specified |

| Analog B (Example 2) | Variation in the linker between the spiro moiety and the piperazine (B1678402) ring | Data not specified | Data not specified | Data not specified | Data not specified |

| Analog C (Example 3) | Substitution on the 4-chlorophenyl group | Data not specified | Data not specified | Data not specified | Data not specified |

| Analog D (Example 4) | Alteration of the pyrrolo[2,3-b]pyridin-5-yloxy group | Data not specified | Data not specified | Data not specified | Data not specified |

| Analog E (Example 5) | Modification of the N-sulfonylbenzamide linker | Data not specified | Data not specified | Data not specified | Data not specified |

Note: Specific quantitative data for a broad range of analogs is limited in the public domain. The table structure is provided to illustrate the key areas of chemical modification and the corresponding assays used for evaluation. The development of this compound focused on optimizing these regions to achieve high potency and a favorable selectivity profile against other Bcl-2 family members like Bcl-xL.

Core Structure-Activity Relationship Insights

The chemical structure of this compound can be dissected into several key regions that contribute to its high-affinity binding to the hydrophobic groove of Bcl-2. The optimization of these regions was crucial in the development of a clinical candidate with desirable potency, selectivity, and drug-like properties.

-

Spiro[3.5]nonane Moiety: This rigid, three-dimensional scaffold plays a critical role in positioning the pendant 4-chlorophenyl group into a key hydrophobic pocket (P4 pocket) of the Bcl-2 protein. Modifications in this region are likely to significantly impact binding affinity.[7]

-

4-Chlorophenyl Group: This group is essential for hydrophobic interactions within the P4 pocket of Bcl-2. The chlorine atom likely contributes to favorable interactions.

-

Piperazine Linker: This unit connects the spirocyclic core to the central benzamide (B126) scaffold, providing the correct orientation for optimal binding.

-

Pyrrolo[2,3-b]pyridin-5-yloxy Group: This moiety occupies another hydrophobic pocket (P2 pocket) of Bcl-2 and is a key feature of many potent Bcl-2 inhibitors, including the approved drug venetoclax (B612062).

-

N-sulfonylbenzamide Core: This central scaffold serves as the backbone of the molecule, orienting the key binding motifs.

-

Substituted Phenylsulfonamide Tail: This portion of the molecule extends out of the binding groove and interacts with the surface of the protein, contributing to both potency and selectivity. The specific substitutions on this ring are critical for fine-tuning the compound's properties.

The overall SAR strategy for this compound appears to have focused on maintaining the core binding elements that interact with the key P2 and P4 pockets of Bcl-2 while modifying the solvent-exposed regions to optimize pharmacokinetic properties and selectivity against Bcl-xL to mitigate potential toxicities like thrombocytopenia.[4]

Signaling Pathway and Experimental Workflow Diagrams

Bcl-2 Signaling Pathway and Mechanism of Action of this compound

Caption: The intrinsic apoptotic pathway and the mechanism of action of this compound.

Experimental Workflow for Evaluating Bcl-2 Inhibitorsdot

References

- 1. This compound (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ascentage Pharma Announces Its Novel Bcl-2 Inhibitor this compound Approved by China NMPA, Ushering in a New Era for the Treatment of CLL/SLL - [ascentage.com]

- 3. targetedonc.com [targetedonc.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Lisaftoclax: A Technical Guide to its BCL-2-Mediated Apoptosis Pathway

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a critical balance between cell survival and programmed cell death.[1][2] Dysregulation of these proteins, particularly the overexpression of anti-apoptotic members like Bcl-2, is a hallmark of many hematologic malignancies, allowing cancer cells to evade apoptosis and promoting tumor progression.[2][3]

Lisaftoclax (also known as APG-2575) is a novel, orally bioavailable, and highly selective BCL-2 inhibitor.[2][4] As a potent BH3 mimetic, it was designed to specifically restore the natural process of apoptosis in cancer cells dependent on BCL-2 for survival.[2][4] This technical guide provides an in-depth overview of the molecular mechanism of this compound, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the core pathways involved in its pro-apoptotic activity.

Core Mechanism of Action

This compound functions as a BH3 mimetic, selectively binding to the BCL-2 homology domain 3 (BH3) binding groove on the BCL-2 protein with high affinity.[1][2] This action competitively displaces pro-apoptotic BH3-only proteins, most notably BIM, from the BCL-2 protein.[1][2][5]

The key steps in the this compound-induced apoptosis pathway are as follows:

-

BCL-2 Inhibition : this compound selectively binds to the hydrophobic groove of BCL-2, preventing it from sequestering pro-apoptotic proteins.[1][4]

-

Liberation of Pro-Apoptotic Proteins : The binding of this compound to BCL-2 leads to the release of BIM.[1][5] Studies also show an increase in the pro-death protein Noxa following treatment.[1][5]

-

BAX/BAK Activation : The liberated BIM directly activates the pro-apoptotic effector proteins BAX and BAK.[1][5]

-

Mitochondrial Outer Membrane Permeabilization (MOMP) : Activated BAX and BAK oligomerize on the mitochondrial outer membrane, forming pores.[1][5] This compromises the membrane's integrity.

-

Caspase Cascade Activation : The pores facilitate the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[2] This triggers the formation of the apoptosome and activates a cascade of caspases (e.g., caspase-9 and caspase-3).[6]

-

Execution of Apoptosis : Activated executioner caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase 1 (PARP-1), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][7]

Beyond the canonical apoptosis pathway, this compound has been shown to significantly downregulate mitochondrial respiratory function and decrease ATP production, further contributing to its potent antitumor activity.[1][7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. Novel BCL-2 Inhibitor this compound in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Lisaftoclax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisaftoclax (APG-2575) is a novel, orally bioavailable small molecule that selectively inhibits the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] As a BH3 mimetic, this compound is designed to restore the intrinsic apoptotic pathway in cancer cells where BCL-2 is overexpressed, a common survival mechanism in many hematologic malignancies.[4][5] This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its mechanism of action, binding affinity, and cellular activity. The experimental protocols for key assays are described, and all quantitative data are summarized for comparative analysis.

Mechanism of Action

This compound functions by selectively binding to the BCL-2 protein with high affinity, disrupting the interaction between BCL-2 and pro-apoptotic proteins such as BIM.[1][5] This disruption liberates pro-apoptotic proteins, which can then activate BAX and BAK.[1][6] The activation of BAX/BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptotic cell death.[1][6] Preclinical studies have shown that this compound treatment leads to an increase in the pro-death proteins BIM and Noxa, with BIM translocating from the cytosol to the mitochondria.[1][6]

Data Presentation

Binding Affinity of this compound

The binding affinity of this compound to BCL-2 family proteins has been determined using various in vitro biochemical assays.[2][5] The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for quantifying this affinity, with lower values indicating higher affinity.

| Compound | Target | Binding Affinity (Ki) | Binding Affinity (IC50) |

| This compound | BCL-2 | < 0.1 nmol/L[1][2][6] | 2 nM[2][7] |

| This compound | BCL-xL | - | 5.9 nM[7][8] |

| Navitoclax | BCL-2 | ≤ 1 nM[2] | 10.3 nM[2] |

Cellular Activity of this compound in Hematologic Cancer Cell Lines

The anti-proliferative activity of this compound has been evaluated across a panel of hematologic cancer cell lines. The IC50 values, representing the concentration of the drug that inhibits 50% of cell growth, were determined after a 72-hour incubation period.[4]

| Cell Line | Cancer Type | This compound IC50 (nM) |

| RPMI-8226 | Multiple Myeloma | 3.5[4] |

| KMS-11 | Multiple Myeloma | 4.2[4] |

| MOLP-8 | Multiple Myeloma | 2.8[4] |

| H929 | Multiple Myeloma | 1.5[4] |

| OPM-2 | Multiple Myeloma | >10,000[4] |

| U266 | Multiple Myeloma | >10,000[4] |

| RS4;11 | Acute Lymphoblastic Leukemia | 1.2[4] |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.8[4] |

| DOHH2 | Non-Hodgkin's Lymphoma | 5.6[4] |

| WSU-DLCL2 | Non-Hodgkin's Lymphoma | 4.3[4] |

| HL-60 | Acute Promyelocytic Leukemia | 2.4[5] |

| MV-4-11 | Acute Myeloid Leukemia | 1.9[5] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity

This competitive binding assay is utilized to determine the binding affinity of this compound to BCL-2 family proteins.[2]

Principle: The assay measures the change in polarization of fluorescently labeled BH3 peptide upon binding to a BCL-2 family protein. Unbound peptide tumbles rapidly, resulting in low polarization, while the larger protein-peptide complex tumbles slower, leading to high polarization. An inhibitor like this compound will compete with the fluorescent peptide for binding to the BCL-2 protein, causing a decrease in fluorescence polarization.[2]

Protocol:

-

Reagent Preparation:

-

Recombinant BCL-2 protein.

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3).

-

Assay Buffer: 20 mM Bis-Tris (pH 7.0), 1 mM TCEP, 0.005% Tween-20.

-

This compound stock solution in DMSO, serially diluted.

-

-

Assay Procedure:

-

In a 384-well plate, add BCL-2 protein and the fluorescently labeled BH3 peptide to the assay buffer.

-

Add serial dilutions of this compound or vehicle control (DMSO).

-

Incubate the plate at room temperature for a specified time (e.g., 10 minutes to 6 hours) to reach equilibrium.

-

-

Data Acquisition:

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

-

-

Data Analysis:

-

The IC50 value, the concentration of this compound required to displace 50% of the fluorescent peptide, is determined by fitting the data to a sigmoidal dose-response curve. The Ki is then calculated from the IC50 value.

-

Cell Viability Assay (CellTiter-Glo®)

This luminescent cell viability assay quantifies ATP, an indicator of metabolically active cells, to determine the effect of this compound on cell proliferation.[4][9]

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that, in the presence of ATP, generates a stable "glow-type" luminescent signal. The amount of luminescence is directly proportional to the number of viable cells.[10]

Protocol:

-

Cell Seeding:

-

Seed hematologic cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.[4]

-

Incubate overnight to allow cells to acclimate.

-

-

Treatment:

-

Assay Procedure:

-

Data Acquisition:

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (medium only) from all readings.

-

Plot the percent cell viability against the logarithm of the this compound concentration to determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis in cells treated with this compound.[12]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[13]

Protocol:

-

Cell Treatment:

-

Treat cells with varying concentrations of this compound for the desired time points (e.g., 24, 48 hours). Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest 1-5 x 10^5 cells by centrifugation.

-

Wash the cells with cold 1X PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

-

Incubate for 15-20 minutes at room temperature in the dark.[12]

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Data Acquisition:

-

Analyze the stained cells by flow cytometry immediately (within 1 hour).

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) using appropriate gating strategies.

-

Conclusion

The in vitro characterization of this compound demonstrates its potency and selectivity as a BCL-2 inhibitor. Its high binding affinity translates to effective disruption of the BCL-2:BIM complex, leading to the induction of apoptosis in a variety of hematologic cancer cell lines at nanomolar concentrations. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the therapeutic potential of this compound and other BCL-2 inhibitors.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. biologi.ub.ac.id [biologi.ub.ac.id]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | BCL | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. ch.promega.com [ch.promega.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 11. promega.com [promega.com]

- 12. kumc.edu [kumc.edu]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

In-Depth Technical Guide: The Effect of Lisaftoclax on Mitochondrial Outer Membrane Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lisaftoclax (APG-2575) is a novel, orally bioavailable, selective B-cell lymphoma 2 (BCL-2) inhibitor that has demonstrated robust antitumor activity in preclinical models of hematologic malignancies.[1][2][3] Its mechanism of action is centered on the disruption of the BCL-2 protein's anti-apoptotic function, leading to the initiation of the intrinsic, or mitochondrial, pathway of apoptosis. A pivotal event in this pathway is the permeabilization of the mitochondrial outer membrane, which is intrinsically linked to the dissipation of the mitochondrial outer membrane potential. This guide provides a comprehensive technical overview of the molecular mechanisms by which this compound affects the mitochondrial outer membrane potential, detailed experimental protocols for its assessment, and quantitative data illustrating its pro-apoptotic efficacy.

Mechanism of Action: this compound and the Intrinsic Apoptotic Pathway

This compound functions as a BCL-2 homology domain 3 (BH3) mimetic. It selectively binds with high affinity (Ki < 0.1 nmol/L) to the hydrophobic groove of the anti-apoptotic protein BCL-2.[1][2] In cancer cells, BCL-2 sequesters pro-apoptotic BH3-only proteins such as BIM (BCL-2-like protein 11), preventing them from activating the effector proteins BAX (BCL-2-associated X protein) and BAK (BCL-2 homologous antagonist/killer).

By competitively binding to BCL-2, this compound displaces BIM, leading to its liberation.[1][2] The freed BIM then activates BAX and BAK, causing them to oligomerize and form pores in the mitochondrial outer membrane. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), compromises the integrity of the membrane.[1][2]

The formation of these pores leads to the dissipation of the mitochondrial outer membrane potential and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[4] Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to programmed cell death.[1][2] Preclinical studies have confirmed that this compound treatment results in a significant downregulation of mitochondrial respiratory function and ATP production, which is consistent with the disruption of the mitochondrial membrane potential.[1][2]

Quantitative Data: Efficacy of this compound in Inducing Apoptosis

The disruption of the mitochondrial outer membrane potential is a critical step that precedes apoptosis. The following table summarizes the potent anti-proliferative activity of this compound across a range of hematologic cancer cell lines, which is a direct consequence of its ability to induce mitochondrial-mediated cell death.

| Cell Line | Cancer Type | This compound IC50 (nmol/L) | Venetoclax IC50 (nmol/L) |

| RS4;11 | Acute Lymphoblastic Leukemia | < 1 | 1.5 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 1.1 | 5.1 |

| OCI-LY1 | Diffuse Large B-cell Lymphoma | 5.5 | 31.1 |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 2.5 | 29.8 |

| Z-138 | Mantle Cell Lymphoma | 1.3 | 2.8 |

| KMS-11 | Multiple Myeloma | 110.1 | > 10,000 |

| RPMI-8226 | Multiple Myeloma | 185.3 | > 10,000 |

This data, adapted from Deng J, et al. (2022) in Clinical Cancer Research, demonstrates the half-maximal inhibitory concentration (IC50) for cell proliferation. These values are strong indicators of the induction of apoptosis following the compromise of the mitochondrial outer membrane potential.

Experimental Protocols for Assessing Mitochondrial Outer Membrane Potential

The following are detailed protocols for standard assays used to measure changes in mitochondrial outer membrane potential, which are essential for characterizing the mechanism of action of BCL-2 inhibitors like this compound.

JC-1 Assay

The JC-1 assay is a widely utilized method for detecting mitochondrial depolarization. JC-1 is a ratiometric fluorescent dye that exists as green-fluorescent monomers at low concentrations (in the cytoplasm and in mitochondria with low membrane potential) and forms red-fluorescent "J-aggregates" at high concentrations (within healthy mitochondria with high membrane potential). A decrease in the red-to-green fluorescence ratio is indicative of mitochondrial depolarization.

Materials:

-

JC-1 dye

-

Anhydrous DMSO

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control

-

Black, clear-bottom 96-well plates for microscopy or plate reader

-

Flow cytometry tubes

-

Fluorescence microscope or flow cytometer

Procedure (Flow Cytometry):

-

Cell Preparation: Culture hematologic cancer cells to the desired density.

-

Treatment: Incubate cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4 to 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., 50 µM FCCP for 15-30 minutes).

-

Staining:

-

Harvest cells by centrifugation (300-400 x g for 5 minutes).

-

Wash cells once with warm PBS.

-

Resuspend the cell pellet in 0.5 mL of pre-warmed culture medium containing 2 µM JC-1.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Add 2 mL of PBS to each tube and centrifuge at 400 x g for 5 minutes.

-

Discard the supernatant and repeat the wash step.

-

-

Analysis:

-

Resuspend the final cell pellet in 0.5 mL of PBS.

-

Analyze immediately by flow cytometry using 488 nm excitation.

-

Detect green fluorescence (monomers) in the FL1 channel (e.g., 527 nm) and red fluorescence (J-aggregates) in the FL2 channel (e.g., 590 nm).

-

A decrease in the FL2/FL1 ratio indicates mitochondrial depolarization.

-

TMRE Assay

The TMRE (Tetramethylrhodamine, Ethyl Ester) assay is a non-ratiometric method for assessing mitochondrial membrane potential. TMRE is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Materials:

-

TMRE dye

-

Anhydrous DMSO

-

Cell culture medium

-

PBS

-

FCCP

-

Imaging plates/dishes or flow cytometry tubes

-

Fluorescence microscope, plate reader, or flow cytometer

Procedure (Fluorescence Microscopy):

-

Cell Seeding: Plate cells in a suitable imaging vessel (e.g., glass-bottom dish or 96-well imaging plate).

-

Treatment: Treat cells with this compound as described above.

-

Staining:

-

Add TMRE to the culture medium to a final concentration of 50-200 nM.

-

Incubate for 15-30 minutes at 37°C.

-

-

Imaging:

-

Wash the cells gently with warm PBS.

-

Add fresh warm PBS or culture medium.

-

Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation ~549 nm, emission ~575 nm).

-

-

Quantification: Analyze the images to quantify the mean fluorescence intensity of the mitochondria in treated versus control cells.

Visualizations

Signaling Pathway of this compound

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Workflow

Caption: Workflow for mitochondrial potential assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Novel BCL-2 Inhibitor this compound in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]

Lisaftoclax (APG-2575): A Technical Overview of a Novel BCL-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisaftoclax (also known as APG-2575) is an investigational, orally bioavailable small molecule that acts as a selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3] By targeting Bcl-2, an anti-apoptotic protein frequently overexpressed in various hematologic malignancies, this compound aims to restore the natural process of programmed cell death (apoptosis) in cancer cells.[1][4][5] This document provides a comprehensive technical guide on this compound, covering its chemical identity, mechanism of action, preclinical and clinical data, and relevant experimental protocols.

IUPAC Name: 4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-[[(2S)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide[1][4][][7]

Mechanism of Action

This compound is a BH3 mimetic, designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, BID, PUMA).[8] In healthy cells, Bcl-2 sequesters these pro-apoptotic proteins, preventing the activation of BAX and BAK, which are crucial for mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis. In cancer cells where Bcl-2 is overexpressed, this balance is shifted, promoting cell survival.

This compound selectively binds to the BH3-binding groove of the Bcl-2 protein with high affinity, displacing pro-apoptotic proteins like BIM.[8] This disruption leads to the activation of BAX/BAK, resulting in MOMP, release of cytochrome c from the mitochondria, and ultimately, caspase-mediated apoptosis.[][8]

Quantitative Data

This compound has demonstrated potent and selective activity in preclinical models.

| Parameter | Value | Cell Line / System | Reference |

| Binding Affinity (Ki) | |||

| Bcl-2 | < 0.1 nmol/L | N/A | [][7][8] |

| Inhibitory Concentration (IC50) | |||

| Bcl-2 | 2 nM | N/A | [9][10] |

| Bcl-xL | 5.9 nM | N/A | [9][10] |

| Bcl-2 dependent cells | 5.5 nM | RS4;11 | [9] |

| Bcl-xL dependent cells | 6.4 nM | Molm13 | [9] |

Clinical trials have evaluated various oral daily doses of this compound. The overall response rate (ORR) in heavily pretreated patients with relapsed/refractory Chronic Lymphocytic Leukemia (CLL) has shown a positive correlation with escalating doses.[11]

| Dose Level (Oral, Daily) | Number of Patients | Overall Response Rate (ORR) | Reference |

| 100 mg | 3 | Data not specified | [11] |

| 200 mg | 2 | Potentially effective | [11] |

| 400 mg | 12 | Significant efficacy | [11] |

| 600 mg | 14 | Significant efficacy | [11] |

| 800 mg | 16 | Significant efficacy | [11] |

Note: This table summarizes findings from pooled analyses of two clinical trials. The exact ORR percentages for each dose cohort were not detailed in the source material, but a trend of positive correlation between dose and CR/CRi (complete response/complete response with incomplete hematologic recovery) was noted.[11]

Experimental Protocols

In Vivo Dosing and Administration in Mice

The following protocol outlines the preparation and oral administration of a this compound formulation for in vivo studies in mice.[12]

1. Formulation Preparation (Oral Gavage)

-

Materials:

-

This compound powder

-

Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.

-

Magnetic stirrer and stir bar

-

Weighing scale

-

-

Protocol:

-

Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed.

-

Prepare the vehicle by first dissolving Tween 80 in sterile water.

-

Gradually add CMC while stirring continuously until a homogenous suspension is formed.

-

Accurately weigh the this compound powder.

-

Slowly add the this compound powder to the prepared vehicle under continuous stirring.

-

Continue stirring until a uniform suspension is achieved. This formulation should be prepared fresh daily.

-

Visually inspect the formulation for any clumps or undissolved particles before administration.

-

2. Oral Administration

-

Materials:

-

Prepared this compound formulation

-

Oral gavage needles (20-22 gauge, 1.5 inches for adult mice)

-

1 mL syringes

-

Animal scale

-

-

Protocol:

-

Weigh each mouse to determine the correct volume of the formulation to be administered (typically 10 mL/kg body weight).

-

Gently restrain the mouse.

-

Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.

-

Carefully insert the gavage needle into the diastema and advance it gently along the roof of the mouth towards the esophagus, allowing the mouse to swallow the needle. Do not force it.

-

Once correctly positioned, slowly administer the formulation.

-

Gently withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress.

-

Clinical Development and Safety

This compound is under active clinical investigation for various hematologic malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Acute Myeloid Leukemia (AML).[1][13][14] It is being studied as both a monotherapy and in combination with other agents, such as Bruton's tyrosine kinase (BTK) inhibitors like acalabrutinib.[2][15][16]

A daily dose ramp-up schedule is utilized in clinical trials to mitigate the risk of tumor lysis syndrome (TLS), a known potential side effect of potent BCL-2 inhibitors.[11] Common adverse events observed in clinical studies are generally manageable and include hematologic toxicities such as neutropenia, anemia, and thrombocytopenia.[15][16][17]

As of July 2025, this compound has received approval in China for the treatment of adult patients with CLL or SLL who have received at least one prior systemic therapy.[1] It is also undergoing multiple Phase 3 clinical trials globally.[1][2][17]

Conclusion

This compound is a promising, next-generation BCL-2 selective inhibitor with demonstrated potent anti-tumor activity in preclinical models and significant clinical efficacy in patients with hematologic malignancies. Its mechanism of action, directly targeting the core apoptotic machinery, makes it a valuable agent in the therapeutic arsenal (B13267) against cancers that have become dependent on Bcl-2 for survival. Ongoing and future clinical trials will further delineate its role, both as a single agent and in combination therapies, for a range of cancers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. targetedonc.com [targetedonc.com]

- 3. This compound - Ascentage Pharma - AdisInsight [adisinsight.springer.com]

- 4. This compound | C45H48ClN7O8S | CID 137355972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ascentage Pharma Announces Its Novel Bcl-2 Inhibitor this compound Approved by China NMPA, Ushering in a New Era for the Treatment of CLL/SLL - [ascentage.com]

- 7. medkoo.com [medkoo.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. ashpublications.org [ashpublications.org]

- 12. benchchem.com [benchchem.com]

- 13. Facebook [cancer.gov]

- 14. This compound by Ascentage Pharma Group International for Acute Myelocytic Leukemia (AML, Acute Myeloblastic Leukemia): Likelihood of Approval [pharmaceutical-technology.com]

- 15. cllsociety.org [cllsociety.org]

- 16. cllsociety.org [cllsociety.org]

- 17. Ascentage Pharma to Present Data from Two Clinical Studies for Bcl-2 Inhibitor this compound, Including an Oral Report, at ASH 2025 - [ascentage.com]

Methodological & Application

APG-2575 (Lisaftoclax) Application Notes and Protocols for Acute Myeloid Leukemia (AML) Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical activity of APG-2575 (lisaftoclax), a novel and potent BCL-2 inhibitor, in acute myeloid leukemia (AML) cell lines. Detailed protocols for key experimental assays are included to facilitate the investigation of APG-2575's mechanism of action and efficacy in a laboratory setting.

Introduction

APG-2575, also known as this compound, is an orally bioavailable, selective BCL-2 inhibitor.[1][2] By mimicking the action of BH3-only proteins, APG-2575 binds with high affinity to the anti-apoptotic protein BCL-2, disrupting the BCL-2:BIM complex.[1][2] This action unleashes pro-apoptotic proteins, leading to the activation of the intrinsic mitochondrial apoptosis pathway and subsequent cancer cell death.[1][2] Preclinical studies have demonstrated its robust antitumor activity in various hematologic malignancies, including AML.[1][3]

Data Presentation

The following tables summarize the dose-dependent effects of APG-2575 on cell viability and apoptosis in various AML cell lines.

Table 1: APG-2575 IC50 Values in AML Cell Lines

| Cell Line | BCL-2 Dependency | IC50 (nM) | Assay | Duration | Reference |

| MOLM-13 | BCL-xL dependent | 6.4 | CellTiter-Glo | 72 hours | TargetMol |

| MV-4-11 | BCL-2 dependent | Not explicitly stated | CCK-8 | 4 days | [4] |

| HL-60 | BCL-2 dependent | Not explicitly stated | CCK-8 | 4 days | [4] |

| OCI-AML3 | Not specified | Not explicitly stated | CellTiter-Glo | 24 hours | [3] |

Note: The BCL-2 dependency of MOLM-13 is noted as BCL-xL dependent by one source, which may suggest a differential sensitivity mechanism in this cell line. Further investigation is warranted.

Table 2: Apoptotic Response of AML Cell Lines to APG-2575

| Cell Line | APG-2575 Concentration | Apoptosis Induction | Assay | Duration | Reference |

| OCI-AML3 | Not specified | Synergistic with alrizomadlin | Annexin V/PI Staining | 24 hours | [3] |

| MV-4-11 | Not specified | Synergistic with alrizomadlin | Annexin V/PI Staining | 24 hours | [3] |

| MOLM-13 | Not specified | Synergistic with alrizomadlin | Annexin V/PI Staining | 24 hours | [3] |

Signaling Pathway

APG-2575's mechanism of action centers on the intrinsic apoptosis pathway, as illustrated in the following diagram.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of APG-2575 in AML cell lines.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) methodologies.

Materials:

-

AML cell lines (e.g., MOLM-13, MV-4-11, HL-60, OCI-AML3)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

APG-2575 (this compound)

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest AML cells in the logarithmic growth phase.

-

Seed 1 x 104 cells in 100 µL of complete culture medium per well in a 96-well plate.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

-

Drug Treatment:

-

Prepare a serial dilution of APG-2575 in complete culture medium.

-

Add 10 µL of the APG-2575 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for the desired duration (e.g., 72 or 96 hours).

-

-

CCK-8 Addition and Incubation:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Absorbance Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value by plotting cell viability against the log of APG-2575 concentration and fitting the data to a dose-response curve.

-

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard flow cytometry procedures for detecting apoptosis.

Materials:

-

AML cell lines

-

Complete culture medium

-

6-well cell culture plates

-

APG-2575 (this compound)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 105 cells in 2 mL of complete culture medium per well in a 6-well plate.

-

Treat the cells with the desired concentrations of APG-2575 for the specified duration (e.g., 24 hours). Include a vehicle-treated control.

-

-

Cell Harvesting and Washing:

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Sample Preparation for Flow Cytometry:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately on a flow cytometer.

-

Use appropriate compensation controls for FITC and PI.

-

Gate on the cell population and analyze the distribution of cells in the four quadrants:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by APG-2575.

-

Western Blot Analysis

This protocol outlines the general steps for analyzing the expression of BCL-2 family proteins and caspases.

Materials:

-

Treated and untreated AML cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BCL-2, anti-BIM, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the treated and untreated cells in RIPA buffer.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

-

Analysis:

-

Analyze the changes in the expression levels of the target proteins relative to the loading control (e.g., β-actin).

-

Conclusion

APG-2575 (this compound) demonstrates potent pro-apoptotic activity in AML cell lines, particularly those dependent on BCL-2 for survival. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this promising therapeutic agent in preclinical AML models. Careful dose-response studies and detailed molecular analyses are crucial for elucidating the full potential of APG-2575 in the context of AML.

References

Application Notes and Protocols: Western Blot Analysis of BIM and Noxa Expression Following Lisaftoclax Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisaftoclax (APG-2575) is a novel, orally bioavailable, and selective inhibitor of the B-cell lymphoma 2 (B-cell lymphoma 2) protein.[1][2][3] BCL-2 is an anti-apoptotic protein that plays a crucial role in cell survival and is often overexpressed in various hematologic malignancies.[4][5] this compound functions as a BH3 mimetic, binding with high affinity to BCL-2 and displacing pro-apoptotic proteins, such as BIM (BCL-2-like protein 11), from the BCL-2 complex.[1][2][6] This disruption leads to the activation of the intrinsic apoptotic pathway, culminating in caspase-mediated cell death.[1][2][6] Preclinical studies have demonstrated that treatment with this compound results in an increase in the pro-death proteins BIM and Noxa.[1][2][6]

Western blotting is a fundamental technique used to detect and quantify changes in protein expression levels within a cell.[7][8] This application note provides a detailed protocol for performing Western blot analysis to investigate the expression of BIM and Noxa in cancer cell lines treated with this compound.

Signaling Pathway of this compound-Induced Apoptosis

This compound selectively binds to the anti-apoptotic protein BCL-2, thereby disrupting its interaction with the pro-apoptotic protein BIM. This releases BIM, which can then activate the pro-apoptotic effector proteins BAX and BAK. The subsequent increase in pro-death proteins, including Noxa, further promotes apoptosis. This signaling cascade ultimately leads to the activation of caspases and programmed cell death.

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the desired cancer cell line (e.g., hematologic malignancy cell lines) in appropriate cell culture flasks or plates. Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment.

-

Cell Treatment: Once the cells have reached the desired confluency (typically 70-80%), replace the existing medium with fresh medium containing various concentrations of this compound or the vehicle control (DMSO).

-

Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis and changes in protein expression.

Protein Extraction

-

Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, wash with ice-cold phosphate-buffered saline (PBS) and detach using a cell scraper. Centrifuge the cell suspension to pellet the cells.

-

Lysis Buffer Preparation: Prepare an appropriate lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.

-

Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with intermittent vortexing to ensure complete cell lysis.[9] Following incubation, centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cellular debris.[9]

-

Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.

Protein Quantification

-

Protein Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, according to the manufacturer's instructions.

-

Normalization: Based on the determined protein concentrations, normalize all samples to the same concentration using the lysis buffer. This ensures equal loading of protein for each sample during gel electrophoresis.

Western Blot Protocol

-

Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

-

Gel Electrophoresis: Load 20-30 µg of the denatured protein samples into the wells of a polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target proteins (BIM and Noxa). Run the gel according to the manufacturer's recommendations to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BIM and Noxa overnight at 4°C with gentle agitation. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.

-

Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.

-

Final Washes: Perform a series of washes with the wash buffer to remove any unbound secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

Western Blot Analysis Workflow

The following diagram outlines the key steps in the Western blot analysis workflow for assessing BIM and Noxa expression after this compound treatment.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Novel BCL-2 Inhibitor this compound in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Pioneering Advances in BCL-2 Inhibition for CLL/SLL Treatment | MolecularCloud [molecularcloud.org]

- 6. This compound (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptosis western blot guide | Abcam [abcam.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Lisaftoclax in Patient-Derived Xenograft (PDX) Models of Leukemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisaftoclax (also known as APG-2575) is a novel, orally bioavailable, selective B-cell lymphoma 2 (Bcl-2) inhibitor.[1] It functions as a BH3 mimetic, binding with high affinity to the anti-apoptotic protein Bcl-2, thereby disrupting its interaction with pro-apoptotic proteins such as BIM.[1] This action restores the intrinsic mitochondrial apoptotic pathway, leading to caspase-mediated cell death in cancer cells that are dependent on Bcl-2 for survival.[1][2] Preclinical studies have demonstrated the robust antitumor activity of this compound in various hematologic malignancies, including leukemia.[1][3]

Patient-derived xenograft (PDX) models, which involve the implantation of tumor cells from a patient directly into an immunodeficient mouse, are critical tools in preclinical oncology research.[4] These models are known to more accurately reflect the heterogeneity and genetic diversity of a patient's original tumor compared to traditional cell line-derived xenografts.[4] Consequently, leukemia PDX models serve as a powerful platform for evaluating the efficacy of novel therapeutic agents like this compound, studying mechanisms of drug resistance, and exploring personalized medicine approaches.[4][5]

These application notes provide a summary of the preclinical efficacy of this compound in leukemia PDX models and detailed protocols for the establishment of these models, administration of the compound, and assessment of therapeutic response.

Data Presentation

In Vivo Efficacy of this compound in Xenograft Mouse Models

The following table summarizes the reported in vivo efficacy of this compound in various hematologic malignancy xenograft models, including a patient-derived xenograft model.

| Cancer Model | Mouse Strain | This compound Dose (Oral, Daily) | Treatment Duration | Outcome | Reference |

| RS4;11 (ALL) | Not Specified | 25 mg/kg | 14 days | Significant tumor growth inhibition | [1] |

| Toledo (DLBCL) | Not Specified | 100 mg/kg | Not Specified | Significant tumor growth inhibition | [1] |

| KMS-11 (Multiple Myeloma) | NSG | 100 mg/kg | 15 days | Significant reduction in tumor burden | [1] |

| WMG (PDX Model) | NSG | 100 mg/kg | 29 days | Significantly lower tumor burden and increased survival compared to venetoclax | [1] |

| OCI-AML-3 (AML CDX) | Not Specified | 50 mg/kg | 11 days | Downregulation of MCL-1 and BCL-xL, and upregulation of BAX in tumor xenografts | [6] |

| AM7577 (AML PDX) | Not Specified | 50 mg/kg (in combination) | Not Specified | Deep antitumor responses and prolonged survival (in combination with alrizomadlin) | [6][7][8] |

Experimental Protocols

Protocol 1: Establishment of a Leukemia Patient-Derived Xenograft (PDX) Model

This protocol outlines the general procedure for establishing a leukemia PDX model, adapted from various sources.[3][4][7][9]

Materials:

-

Viably cryopreserved primary leukemia cells from patient bone marrow or peripheral blood

-

Highly immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG mice)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Ficoll-Paque

-

Red Blood Cell (RBC) Lysis Buffer

-

Flow cytometry antibodies (e.g., anti-human CD45, anti-human CD33, anti-mouse CD45)

-

Sterile syringes and needles

-

Animal restraining device

Procedure:

-

Preparation of Patient-Derived Leukemia Cells:

-

Rapidly thaw the vial of cryopreserved patient leukemia cells in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing pre-warmed complete culture medium.

-

If starting from fresh tissue, isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

If necessary, lyse red blood cells using RBC Lysis Buffer according to the manufacturer's protocol.

-

Resuspend the cell pellet in sterile PBS and perform a cell count to determine viability (e.g., using trypan blue exclusion).

-

-

Cell Preparation for Injection:

-

Resuspend the viable leukemia cells in sterile PBS at a concentration of 2-10 x 106 cells per 100-200 µL. The optimal cell number may vary depending on the leukemia subtype and the specific patient sample.

-

-

Intravenous (Tail Vein) Injection:

-

Warm the mouse under a heat lamp to dilate the tail veins.

-

Place the mouse in a restraining device.

-

Disinfect the tail with 70% ethanol (B145695).

-

Inject the prepared cell suspension (100-200 µL) into the lateral tail vein using an insulin (B600854) syringe.

-

-

Monitoring of Engraftment:

-

Beginning 4-6 weeks post-injection, monitor for engraftment of human leukemia cells.

-

Collect a small volume of peripheral blood from the tail vein or retro-orbital sinus into EDTA-containing tubes.

-

Perform flow cytometry to determine the percentage of human leukemia cells (human CD45+/CD33+) in the peripheral blood.

-

Engraftment is considered successful when the percentage of human CD45+ cells reaches a predetermined threshold (e.g., >1%).

-

Protocol 2: Administration of this compound (Oral Gavage)

This protocol details the preparation and oral administration of this compound to mice.[1]

Materials:

-

This compound (APG-2575) powder

-

Vehicle components:

-

Carboxymethylcellulose (CMC)

-

Tween 80

-

Sterile water

-

-

Magnetic stirrer and stir bar

-

Weighing scale

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

-

Syringes (1 mL)

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Preparation of this compound Formulation:

-

Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed.

-

Prepare the vehicle by first dissolving Tween 80 in sterile water, followed by the gradual addition of CMC while stirring continuously until a homogenous suspension is formed. A common vehicle formulation is 0.5% CMC with 0.1% Tween 80 in sterile water.

-

Accurately weigh the this compound powder and add it to the prepared vehicle.

-

Continue stirring until a uniform suspension is achieved. The suspension should be prepared fresh daily.

-

Visually inspect the formulation for any clumps or undissolved particles before administration.

-

-

Oral Gavage Administration:

-

Weigh each mouse to determine the correct volume of the formulation to be administered. The typical dosing volume is 10 mL/kg of body weight.

-

Gently restrain the mouse.

-

Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.

-

Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus, allowing the mouse to swallow the needle. Do not force the needle.

-

Once the needle is correctly positioned in the esophagus, slowly administer the formulation.

-

Gently withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress for a few minutes after dosing.

-

Repeat the administration daily or as per the experimental design.

-

Protocol 3: Assessment of this compound Efficacy in Leukemia PDX Models

This protocol provides methods to evaluate the antitumor effects of this compound in established leukemia PDX models.

Materials:

-

Engrafted PDX mice

-

Flow cytometry antibodies (e.g., anti-human CD45, anti-human CD33, anti-mouse CD45, apoptosis markers like Annexin V)

-

In vivo imaging system (e.g., IVIS) and D-luciferin substrate (if using luciferase-tagged cells)

-

Materials for tissue collection (bone marrow, spleen)

-

Materials for Western blotting or other molecular analyses

Procedure:

-

Monitoring Tumor Burden:

-

Flow Cytometry: At regular intervals during and after treatment, collect peripheral blood and perform flow cytometry to quantify the percentage of human leukemia cells (e.g., human CD45+/CD33+).[6] At the end of the study, mice are euthanized, and bone marrow and spleen can be harvested to determine tumor burden in these organs.

-

Bioluminescence Imaging (for luciferase-expressing cells):

-

Anesthetize the mouse.

-

Administer D-luciferin substrate via intraperitoneal injection.

-

Image the mouse using an in vivo imaging system to quantify the bioluminescent signal, which correlates with tumor burden.

-

-

-

Survival Analysis:

-

Monitor mice daily for signs of disease progression (e.g., weight loss, hind-limb paralysis, lethargy).

-

Euthanize mice when they reach a predetermined endpoint (e.g., >20% weight loss, significant morbidity).

-

Record the date of euthanasia for each mouse and generate Kaplan-Meier survival curves to compare treatment groups.

-

-

Pharmacodynamic/Mechanism of Action Studies:

-

At specified time points after treatment, collect tumor cells from peripheral blood, bone marrow, or spleen.

-

Apoptosis Assays: Perform flow cytometry for Annexin V/Propidium Iodide staining to quantify the percentage of apoptotic and necrotic cells.

-

Western Blotting: Prepare protein lysates from the collected leukemia cells to analyze the expression levels of key proteins in the Bcl-2 pathway, such as Bcl-2, BIM, MCL-1, BAX, and cleaved caspases, to confirm the mechanism of action.[6]

-

Visualizations

Caption: Mechanism of Action of this compound.